2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol, also known as tert-BDMS-Furil(Py)-OH, is a synthetic organic compound characterized by a fused heterocyclic structure that combines a furan ring with a pyridine ring. The compound features a hydroxyl group at the 6-position of the pyridine ring and a tert-butyldimethylsilyloxymethoxy group at the 2-position. Its molecular formula is C₁₄H₂₁NO₃Si, and it has a molecular weight of approximately 279.41 g/mol .
The unique structural attributes of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Specifically, its configuration allows for various chemical interactions, which can be leveraged in drug design and development.
The chemical reactivity of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in substitution reactions. The tert-butyldimethylsilyl group serves as a protective group for the hydroxyl functionality during synthetic transformations, allowing for selective reactions without affecting the silyl ether .
In synthetic applications, this compound can undergo:
The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol typically involves several steps:
Specific reaction conditions and reagents may vary based on desired yields and purity levels .
The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol span various fields:
Interaction studies involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary studies may include:
Such studies would provide insights into its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol. Notable examples include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(Hydroxymethyl)furo[3,2-b]pyridin | Lacks silyl protection | Antibacterial activity |
5-Methoxyfuro[3,2-b]pyridine | Different substituent at position 5 | Anticancer properties |
4-(tert-butyl)furo[3,2-b]pyridine | Variation in alkyl substitution | Neuroprotective effects |
The uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol lies in its specific combination of protective silyl groups and functional hydroxyl moiety, which may enhance its stability and bioavailability compared to other derivatives.
The systematic IUPAC name 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol reflects its bicyclic structure and substituents. Key structural elements include:
Molecular formula: C₁₄H₂₁NO₃Si
Molecular weight: 279.41 g/mol
CAS number: 1171920-47-0
This compound is classified as a protected furanopyridine alcohol, emphasizing its dual functional groups for synthetic versatility.
The furo[3,2-b]pyridine scaffold has been studied since the 1960s, with early syntheses focusing on cyclization reactions involving pyridines and acetylenes . Modern advancements include:
Recent research highlights its adaptation in targeted kinase inhibition and Hedgehog pathway modulation , marking a shift from synthetic curiosity to therapeutic relevance.
This compound serves as a synthetic intermediate and bioactive candidate due to its unique structural features:
Key applications:
The furo[3,2-b]pyridine family includes diverse derivatives, distinguished by substituents and biological activities.
The TBDMS-protected derivative occupies a niche role as a protected alcohol intermediate, enabling precise functionalization while retaining solubility .
The furo[3,2-b]pyridine core represents a bicyclic heteroaromatic system where a furan ring is fused to a pyridine ring at the [3,2-b] position [1]. This structural arrangement creates a planar conjugated system that combines the electron-rich nature of the furan moiety with the electron-deficient characteristics of the pyridine ring [1]. The fusion pattern results in a quinoline-type analogue where the benzene ring is replaced by a furan heterocycle [1].
The furo[3,2-b]pyridine framework exhibits distinct electronic properties due to the polarized π-system created by the juxtaposition of the electron-excessive furan and the π-deficient pyridine rings [1]. The nitrogen atom at position 1 of the pyridine ring introduces basicity to the molecule, while the oxygen atom in the furan ring contributes to the overall reactivity profile . The aromatic character of this bicyclic system is maintained through delocalization of π-electrons across both rings [1].
Structural studies of furo[3,2-b]pyridine derivatives reveal nearly planar fused-ring systems with bond lengths consistent with aromatic conjugation, typically showing carbon-carbon bond lengths of 1.38-1.42 Å and carbon-oxygen bond lengths of approximately 1.36 Å [3]. The planarity of the system is crucial for maintaining optimal orbital overlap and electronic conjugation throughout the molecule [1].
The tert-butyldimethylsilyloxy group represents a bulky silyl ether protecting group that is strategically positioned at the 2-methyl substituent of the furo[3,2-b]pyridine core [4] [5]. This protecting group consists of a silicon atom bonded to two methyl groups and one tert-butyl group, creating a sterically hindered environment around the protected hydroxyl functionality [5] [6].
The tert-butyldimethylsilyl group exhibits exceptional stability compared to other silyl protecting groups, with significantly enhanced resistance to both acidic and basic hydrolysis conditions [7] [6]. Under acidic conditions, the stability order follows: trimethylsilyl < triethylsilyl < tert-butyldimethylsilyl < triisopropylsilyl [7]. The steric bulk around the silicon atom provides this enhanced stability through reduced accessibility of nucleophiles and electrophiles to the silicon-oxygen bond [8].
The configuration of the tert-butyldimethylsilyloxy group creates a three-dimensional structure that extends away from the planar furo[3,2-b]pyridine core [9]. The tert-butyl group adopts a tetrahedral geometry around its central carbon, while the two methyl groups on silicon maintain their spatial orientation to minimize steric interactions [9]. This arrangement provides effective protection of the original hydroxyl group while maintaining the compound's synthetic utility [6].
The hydroxyl group is positioned at the 6-position of the pyridine ring within the furo[3,2-b]pyridine system [10] [11]. This positioning places the hydroxyl functionality on the pyridine portion of the bicyclic structure, where it can participate in hydrogen bonding and exhibit characteristic phenolic behavior . The 6-position represents a meta relationship to the nitrogen atom in the pyridine ring, influencing both the electronic environment and reactivity of the hydroxyl group .
The reactivity of the hydroxyl group at the 6-position is influenced by the electron-withdrawing nature of the pyridine nitrogen, which reduces the electron density at the hydroxyl-bearing carbon . This electronic effect results in increased acidity compared to simple phenolic compounds . The hydroxyl group demonstrates typical phenolic reactivity patterns, including the ability to form hydrogen bonds, undergo nucleophilic substitution reactions, and participate in condensation reactions .
The positioning of the hydroxyl group also allows for intramolecular interactions with other functional groups within the molecule . The spatial arrangement between the 6-hydroxyl group and the 2-methyl substituent creates opportunities for intramolecular hydrogen bonding, which can influence the compound's conformational preferences and overall stability . These interactions contribute to the compound's unique reactivity profile and spectroscopic characteristics .
The molecular weight of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol is 279.41 g/mol [4] [12]. The empirical formula is established as C₁₄H₂₁NO₃Si, indicating the presence of 14 carbon atoms, 21 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one silicon atom [4] [12]. This molecular composition reflects the complex nature of the compound, incorporating both the heterocyclic furo[3,2-b]pyridine core and the bulky silyl protecting group [4].
The molecular formula can be analyzed in terms of its constituent components: the furo[3,2-b]pyridin-6-ol portion contributes C₇H₅NO₂, while the tert-butyldimethylsilyloxy group adds C₇H₁₆OSi to the overall structure [10] [11]. The Chemical Abstracts Service registry number for this compound is 1171920-47-0, providing a unique identifier for chemical databases and literature searches [4] [12].
Property | Value | Reference |
---|---|---|
Molecular Weight | 279.41 g/mol | [4] [12] |
Empirical Formula | C₁₄H₂₁NO₃Si | [4] [12] |
CAS Number | 1171920-47-0 | [4] [12] |
MDL Number | MFCD12401664 | [4] |
The compound exists as a solid at room temperature, consistent with the typical physical state observed for furo[3,2-b]pyridine derivatives [10] [13]. The solid-state properties are influenced by the molecular structure, which includes both the rigid bicyclic heteroaromatic core and the flexible silyl protecting group [13]. The presence of the bulky tert-butyldimethylsilyl group contributes to the overall molecular volume and affects crystal packing arrangements [8].
Furo[3,2-b]pyridine derivatives generally exhibit well-defined crystalline structures when pure, with melting points that vary depending on substitution patterns [14] [15]. The incorporation of silyl protecting groups typically results in compounds that maintain their solid state under ambient conditions while providing enhanced stability during storage [16]. The physical appearance of such compounds is commonly described as crystalline solids with colors ranging from white to pale yellow, depending on the degree of conjugation and substituent effects [14] [15].
The solid-state stability of tert-butyldimethylsilyl-protected compounds is generally excellent, with minimal decomposition observed under normal storage conditions [6] [16]. This stability is attributed to the protective effect of the bulky silyl group, which shields reactive functionalities from environmental factors [6].
The solubility characteristics of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol are determined by the balance between the polar heteroaromatic core and the nonpolar silyl protecting group [17]. The presence of the tert-butyldimethylsilyl group significantly enhances solubility in organic solvents while reducing water solubility compared to the unprotected parent compound [17].
The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile [17]. Moderate solubility is observed in chlorinated solvents including dichloromethane and chloroform [17]. The bulky silyl protecting group promotes solubility in less polar solvents such as tetrahydrofuran and ethyl acetate [7] [17].
Solvent Class | Solubility | Examples |
---|---|---|
Polar Aprotic | High | DMSO, DMF, Acetonitrile |
Chlorinated | Moderate | CH₂Cl₂, CHCl₃ |
Ethers | Good | THF, Diethyl ether |
Hydrocarbons | Limited | Hexane, Toluene |
Water | Poor | H₂O, Aqueous buffers |
The reduced water solubility is typical for silyl-protected compounds and represents a significant change from the parent hydroxyl-containing compound [17]. This altered solubility profile is advantageous for organic synthesis applications where selective extraction and purification are required [17].
The proton nuclear magnetic resonance spectrum of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol exhibits characteristic signals that reflect its complex molecular structure [18] [19]. The tert-butyl group produces an intense singlet signal integrating for nine protons, typically appearing between 0.5-2.0 parts per million [20] [21]. This signal towers over other proton resonances due to the magnetic equivalence of the nine methyl protons within the tert-butyl moiety [20] [21].
The dimethylsilyl protons appear as a singlet, usually observed around 0.0-0.5 parts per million, integrating for six protons [18] [19]. The methylene protons connecting the silyl ether to the furan ring typically resonate around 4.5-5.0 parts per million as a singlet, reflecting their position adjacent to both the oxygen atom and the aromatic system [18] [19].
The aromatic proton signals from the furo[3,2-b]pyridine core appear in the typical aromatic region between 7.0-8.5 parts per million [3]. The furan proton at the 3-position typically appears as a doublet around 7.5 parts per million, while the pyridine protons exhibit characteristic splitting patterns depending on their specific positions [3]. The hydroxyl proton may appear as a broad singlet between 9.0-12.0 parts per million, though this signal can be exchange-broadened in protic solvents .
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [18] [19]. The tert-butyl carbon appears around 27-30 parts per million, while the quaternary carbon of the tert-butyl group resonates around 18-20 parts per million [18] [19]. The silicon-bound methyl carbons typically appear around -5 to 0 parts per million, reflecting the electron-donating effect of silicon [18] [19].
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
tert-Butyl CH₃ | 0.5-2.0 | Singlet | 9H |
Si(CH₃)₂ | 0.0-0.5 | Singlet | 6H |
OCH₂ | 4.5-5.0 | Singlet | 2H |
Aromatic H | 7.0-8.5 | Various | 3H |
OH | 9.0-12.0 | Broad singlet | 1H |
The infrared spectrum of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol exhibits characteristic absorption bands that confirm the presence of its key functional groups [22]. The hydroxyl group produces a broad absorption band between 3200-3600 wavenumbers, typically appearing around 3400 wavenumbers for phenolic hydroxyl groups [22]. This band may show some broadening due to hydrogen bonding interactions [22].
The aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretching modes of the tert-butyl and methyl groups are observed between 2800-3000 wavenumbers [22]. The silicon-methyl stretching vibrations typically appear around 2960 wavenumbers [22].
The aromatic carbon-carbon stretching vibrations produce multiple bands between 1400-1600 wavenumbers, characteristic of the furo[3,2-b]pyridine aromatic system [22]. The silicon-oxygen stretching vibration appears as a strong band around 1000-1100 wavenumbers, confirming the presence of the silyl ether linkage [22]. The carbon-oxygen stretching of the ether linkage typically produces a band around 1200-1300 wavenumbers [22].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
O-H stretch | 3200-3600 | Broad, medium | Phenolic hydroxyl |
C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |
C-H stretch (aliphatic) | 2800-3000 | Strong | Alkyl C-H |
C=C stretch (aromatic) | 1400-1600 | Multiple, strong | Aromatic framework |
Si-O stretch | 1000-1100 | Strong | Silyl ether |
C-O stretch | 1200-1300 | Medium | Ether linkage |
Mass spectrometry analysis of tert-butyldimethylsilyl ether derivatives reveals characteristic fragmentation patterns that are diagnostic for this protecting group [23] [24]. The molecular ion peak appears at mass-to-charge ratio 279, corresponding to the molecular weight of the intact compound [23]. The base peak or a major fragment typically results from the loss of a tert-butyl radical, producing an ion at mass-to-charge ratio 222 [24].
A characteristic fragmentation involves the elimination of the entire tert-butyldimethylsilyl group, resulting in a fragment corresponding to the furo[3,2-b]pyridin-6-ol core plus the methylene group [23] [24]. This fragmentation produces an ion at mass-to-charge ratio 149 [23]. Additional fragmentation may involve the loss of the methylene group, generating the molecular ion of the parent furo[3,2-b]pyridin-6-ol at mass-to-charge ratio 135 [10] [11].
The silicon-containing fragments are also diagnostic, with ions appearing at mass-to-charge ratio 115 corresponding to the tert-butyldimethylsilyl cation [23] [24]. The presence of silicon isotopes produces characteristic isotope patterns that aid in structural confirmation [23]. Fragment ions derived from the furo[3,2-b]pyridine core include typical heterocyclic fragmentation patterns, with losses of carbon monoxide and hydrogen cyanide being common [25].
Fragment Ion (m/z) | Relative Intensity | Assignment |
---|---|---|
279 | Medium | Molecular ion [M]⁺ |
222 | High | [M - C₄H₉]⁺ |
149 | Medium | [Furopyridine-CH₂OH]⁺ |
135 | Medium | [Furopyridine-OH]⁺ |
115 | Low | [Si(CH₃)₂C₄H₉]⁺ |
The ultraviolet-visible absorption spectrum of 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol is dominated by electronic transitions within the furo[3,2-b]pyridine chromophore [26]. The compound exhibits characteristic absorption bands in the ultraviolet region, with the primary absorption maximum typically appearing between 250-300 nanometers [26]. This absorption corresponds to π-π* transitions within the conjugated heteroaromatic system [26].
The presence of the hydroxyl group at the 6-position introduces additional electronic transitions, potentially leading to a slight bathochromic shift compared to the unsubstituted furo[3,2-b]pyridine core [26]. The electron-donating effect of the hydroxyl group can extend the conjugation and influence the overall electronic absorption profile [26].
Secondary absorption bands may appear at higher energy (shorter wavelengths) around 200-250 nanometers, corresponding to higher-energy π-π* transitions and n-π* transitions involving the nitrogen and oxygen heteroatoms [26]. The extinction coefficients for these transitions are typically in the range of 10³-10⁴ L mol⁻¹ cm⁻¹, characteristic of allowed electronic transitions in aromatic heterocycles [26].
The tert-butyldimethylsilyloxy protecting group does not significantly contribute to the ultraviolet-visible absorption profile, as silyl ethers are generally transparent in this spectral region [26]. Therefore, the observed absorption characteristics primarily reflect the electronic properties of the furo[3,2-b]pyridine chromophore with its hydroxyl substitution [26].
Absorption Band | Wavelength (nm) | Assignment | Typical ε (L mol⁻¹ cm⁻¹) |
---|---|---|---|
Primary | 250-300 | π-π* (aromatic) | 10³-10⁴ |
Secondary | 200-250 | π-π, n-π | 10²-10³ |
Tertiary | <200 | High-energy transitions | 10⁴-10⁵ |